Ethyl [2-({[1-(pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Description
Ethyl [2-({[1-(pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring:
- A 1,3-thiazol-4-yl core substituted with an ethyl acetate group.
- A piperidin-4-yl moiety linked via a carbonyl-amino bridge to the thiazole ring.
- A pyrimidin-2-yl group attached to the piperidine nitrogen.
Properties
Molecular Formula |
C17H21N5O3S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(1-pyrimidin-2-ylpiperidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H21N5O3S/c1-2-25-14(23)10-13-11-26-17(20-13)21-15(24)12-4-8-22(9-5-12)16-18-6-3-7-19-16/h3,6-7,11-12H,2,4-5,8-10H2,1H3,(H,20,21,24) |
InChI Key |
SUEWTKKBKJQWRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-({[1-(pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through other cyclization reactions.
Formation of the thiazole ring: This can be done through the reaction of α-haloketones with thiourea under reflux conditions.
Coupling reactions: The different rings are then coupled together using appropriate coupling agents such as carbodiimides or phosphonium salts.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[1-(pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Dipeptidyl Peptidase IV Inhibition
Ethyl [2-({[1-(pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has been studied for its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in the management of type 2 diabetes mellitus as they enhance insulin secretion and lower blood glucose levels. Research indicates that compounds with similar thiazole and piperidine structures exhibit promising DPP-IV inhibitory activity, suggesting that this compound could be developed further for this purpose .
2. Anticancer Activity
This compound has also shown potential in anticancer research. Thiazole derivatives are known for their ability to inhibit various cancer cell lines. Studies have indicated that similar compounds can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation. The structural characteristics of this compound may enhance its efficacy in targeting specific cancer types .
1. P-glycoprotein Modulation
Research into the biological activity of thiazole-containing compounds has shown their ability to modulate P-glycoprotein (P-gp), a protein that plays a significant role in drug resistance by expelling drugs from cells. This compound may enhance the efficacy of chemotherapeutic agents by inhibiting P-gp, thereby increasing drug accumulation in resistant cancer cells .
2. Antimicrobial Properties
The compound's thiazole moiety is associated with antimicrobial properties. Similar thiazole derivatives have been evaluated for their effectiveness against various pathogens, including bacteria and fungi. This compound could potentially be developed as an antimicrobial agent based on its structural analogs that have demonstrated such activities .
Case Studies
Case Study 1: DPP-IV Inhibition
In a study examining the structure–activity relationship (SAR) of thiazole derivatives as DPP-IV inhibitors, several compounds were synthesized and tested for their inhibitory effects. The results indicated that modifications to the thiazole ring significantly impacted the inhibition potency. This compound was among those showing promising results, warranting further investigation into its pharmacokinetic properties and efficacy in vivo .
Case Study 2: Anticancer Activity
A series of thiazole derivatives were evaluated for their anticancer activity against various human cancer cell lines. Ethanol extracts containing this compound demonstrated significant cytotoxic effects at low concentrations, leading to the hypothesis that this compound could serve as a lead structure for developing new anticancer agents .
Mechanism of Action
The mechanism of action of Ethyl [2-({[1-(pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
MexAB-OprM Efflux Pump Inhibitor (ABI)
Compound: [(2-({[(3R)-1-{8-{[(4-tert-butyl-1,3-thiazol-2-yl)amino]carbonyl}-4-oxo-3-[(E)-2-(1H-tetrazol-5-yl)vinyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-3-yl)oxy]carbonyl]amino)ethyl](dimethyl)ammonio]acetate . Key Features:
- Thiazol-2-yl with a tert-butyl substituent enhances hydrophobic interactions.
- Tetrazol-5-yl group improves solubility and hydrogen bonding.
- Application: Inhibits the MexAB-OprM efflux pump in Pseudomonas aeruginosa, overcoming antibiotic resistance .
| Parameter | Target Compound | ABI Inhibitor |
|---|---|---|
| Molecular Weight | ~450 g/mol* | ~837 g/mol |
| Key Functional Groups | Pyrimidine, thiazole | Tetrazole, pyrido-pyrimidinone |
| Biological Target | Undisclosed | MexAB-OprM pump |
*Estimated based on structural analogs.
Ethyl N-{[4-(2-Pyridinyl)-1-piperazinyl]carbonyl}glycinate
Compound: Ethyl 2-[(4-(2-pyridyl)piperazinyl)carbonylamino]acetate . Key Features:
- Piperazine ring instead of piperidine, reducing conformational rigidity.
- Pyridin-2-yl group replaces pyrimidin-2-yl, limiting hydrogen-bonding capacity.
Implications : Likely targets neurotransmitter receptors (e.g., serotonin or dopamine) due to the piperazine moiety, differing from the pyrimidine-driven activity of the target compound .
Tubulysin Analog (ADC Payload)
Compound: (1R,3R)-4-methyl-3-[methyl(N-[(2R)-1-methylpiperidin-2-yl]carbonyl)-L-isoleucyl)amino]-1-(4-[[2-(1,3-thiazol-2-yl)ethyl]carbamoyl]-1,3-thiazol-2-yl)pentyl acetate . Key Features:
Ethyl (2-{[(2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Compound : CAS 1190267-47-0 .
Key Features :
- Tetrahydroisoquinoline core replaces piperidinyl-pyrimidine, targeting proteases or kinases.
- Activity: Likely inhibits enzymes like PARP or HDACs, diverging from the target compound’s putative mechanism .
Ethyl 2-{[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate
Compound : CAS 1170160-07-2 .
Key Features :
- Pyrazole ring instead of thiazole, reducing sulfur-mediated interactions.
- Chloro and methyl groups enhance electrophilicity. Application: Potential agrochemical or anti-inflammatory agent, highlighting divergent applications from the target compound’s design .
Structural and Functional Trends
Impact of Heterocyclic Modifications
- Pyrimidine vs. Pyridine : Pyrimidine’s dual nitrogen atoms enhance hydrogen bonding (e.g., with DNA/RNA or ATP-binding pockets), whereas pyridine’s single nitrogen limits this interaction .
- Thiazole vs. Thiadiazole : Thiadiazole (e.g., in ) increases π-stacking but reduces solubility compared to thiazole.
Pharmacokinetic Considerations
- Molecular Weight : Larger compounds (e.g., ABI inhibitor at 837 g/mol) may face bioavailability challenges compared to the target compound (~450 g/mol).
- Solubility : Tetrazole (ABI) and morpholine ( ) groups improve aqueous solubility, whereas tert-butyl groups enhance membrane permeability.
Biological Activity
Ethyl [2-({[1-(pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrimidine moiety, and a piperidine group, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of 320.41 g/mol. The presence of these structural components suggests potential interactions with biological targets.
Interaction with P-glycoprotein (P-gp)
One significant aspect of the biological activity of this compound is its interaction with P-glycoprotein (P-gp), an important efflux transporter involved in drug metabolism and resistance. Research indicates that compounds similar to this compound can stimulate the ATPase activity of P-gp, suggesting they may act as substrates or modulators of this transporter .
Anticancer Activity
This compound has shown promising anticancer properties in vitro. In studies involving various cancer cell lines, the compound demonstrated the ability to reduce tumor growth and weight without significant side effects. The mechanism appears to involve the inhibition of CDK9-mediated transcription, leading to decreased levels of Mcl-1, an anti-apoptotic protein .
Inhibition of Protein Expression
In vitro studies have also indicated that this compound can suppress the expression of collagen type I alpha 1 (COL1A1), which is crucial for extracellular matrix formation. This effect was observed using enzyme-linked immunosorbent assay (ELISA) methods on hepatic stellate cells (HSC-T6), suggesting its potential in fibrotic conditions .
Synthesis and Testing
A series of analogs based on the lead compound were synthesized to evaluate their biological activity. The structure–activity relationship (SAR) studies revealed that modifications in the thiazole or piperidine moieties significantly impacted the efficacy against P-gp and cancer cell lines .
| Compound | Activity | Mechanism |
|---|---|---|
| Ethyl [2-(pyrimidin-2-yl)piperidin-4-carbonyl]thiazole | Anticancer | Inhibition of CDK9 |
| Ethyl [2-(thiazol-5-yl)piperidin] | P-gp Modulator | ATPase stimulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
